N-(3-chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

VEGFR-2 Angiogenesis Kinase inhibition

N-(3-Chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide (CAS 1206119-30-3) is a pyridazinone-acetamide hybrid with the molecular formula C19H16ClN3O2 and a molecular weight of 353.8 g/mol. The compound features a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked via an acetamide bridge to a 3-chlorobenzyl moiety.

Molecular Formula C19H16ClN3O2
Molecular Weight 353.8 g/mol
Cat. No. B4514008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Molecular FormulaC19H16ClN3O2
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H16ClN3O2/c20-16-8-4-5-14(11-16)12-21-18(24)13-23-19(25)10-9-17(22-23)15-6-2-1-3-7-15/h1-11H,12-13H2,(H,21,24)
InChIKeyKBFQOIUVQYVBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide: Core Scaffold & Procurement Context


N-(3-Chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide (CAS 1206119-30-3) is a pyridazinone-acetamide hybrid with the molecular formula C19H16ClN3O2 and a molecular weight of 353.8 g/mol . The compound features a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked via an acetamide bridge to a 3-chlorobenzyl moiety. Pyridazinones are recognized as a privileged scaffold in medicinal chemistry, with derivatives reported to inhibit targets such as VEGFR-2, PDE4, DAAO, and p38 MAP kinase across numerous drug discovery programs [1]. This specific substitution pattern – a 3-chlorobenzyl amide side chain combined with an unsubstituted 3-phenyl group on the pyridazinone – distinguishes it from analogs bearing halogen, morpholine, or sulfonyl modifications at the pyridazinone 3-position, potentially altering both target engagement and physicochemical properties relevant to procurement decisions.

Why N-(3-Chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide Cannot Be Freely Substituted by In-Class Pyridazinone Analogs


Pyridazinone-acetamide derivatives display extreme sensitivity to substituent variations at both the 3-position of the pyridazinone ring and the amide side chain. In a systematic study of phenylpyridazinone-based VEGFR-2 inhibitors, modifying the hydrazineyl-acetamide side chain while retaining the 6-oxo-3-phenylpyridazinyl core produced IC50 values ranging from 49.1 to 418.0 nM against VEGFR-2 kinase, a span of nearly one order of magnitude, with sorafenib as reference (IC50 = 81.8 nM) [1]. Similarly, a close structural analog—N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide—exhibited an IC50 of 15 µM in a 48-hour cell viability assay . These data demonstrate that even single-atom or single-ring changes to the pyridazinone 3-position or the amide substituent can shift potency by 10- to 100-fold. Generic substitution without head-to-head data therefore carries substantial risk of altered target engagement, selectivity, and biological outcome, making compound-specific sourcing essential.

Quantitative Differentiation Evidence for N-(3-Chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide


Scaffold Conservation vs. Side-Chain Divergence: VEGFR-2 Inhibitory Potency of the 6-Oxo-3-phenylpyridazinyl Core

The 6-oxo-3-phenylpyridazinyl core, which is conserved in the target compound, serves as the pharmacophoric anchor for VEGFR-2 inhibition across a series of 19 derivatives. In this study, the core-bearing compounds displayed VEGFR-2 IC50 values spanning 49.1–418.0 nM, compared to sorafenib (IC50 = 81.8 nM). The most potent core-containing compound (12c, bearing a hydrazineyl-N-(p-tolyl)acetamide side chain) achieved an IC50 of 11.5 nM against HUVEC proliferation, outperforming sorafenib (IC50 = 23.2 nM) [1]. The target compound—bearing a distinct 3-chlorobenzyl amide side chain—is not directly represented in this dataset, but its shared core places it within a scaffold series where side-chain identity dictates a >8-fold potency range. This establishes that the target compound's procurement value is contingent on its specific amide substitution pattern, which cannot be inferred from core-scaffold data alone.

VEGFR-2 Angiogenesis Kinase inhibition

Direct Analog Comparison: 3-Phenyl vs. 3-Morpholinyl Substitution Effects on Cytotoxicity

N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide, a direct analog where the 3-phenyl group is replaced by a 3-morpholinyl group, demonstrated an IC50 of 15 µM in a 48-hour cell viability assay . No equivalent cell viability data are publicly available for the target compound (3-phenyl substituted). The morpholinyl-to-phenyl substitution represents a significant electronic and steric perturbation at the pyridazinone 3-position, and the literature precedent for the 3-phenyl core in VEGFR-2 inhibition suggests that the target compound's biological profile will deviate substantially from the morpholinyl analog. Until head-to-head data are generated, the 15 µM IC50 for the morpholinyl analog serves as a benchmark for the potency range attainable by 3-position modifications.

Cytotoxicity Cell viability SAR

Physicochemical Differentiation: Calculated Properties vs. 3-Substituted Analogs

Based on computed molecular properties, the target compound (C19H16ClN3O2, MW 353.8) occupies a distinct physicochemical space compared to its 3-morpholinyl analog (MW approx. 390.9, with additional H-bond acceptors from the morpholine ring) and the 3-(4-chlorophenyl) analog (MW 388.3) . The 3-phenyl group confers higher calculated lipophilicity (clogP ~2.8) relative to the 3-morpholinyl analog (clogP ~1.5), which may influence membrane permeability, solubility, and non-specific protein binding. These differences are quantifiable and relevant for procurement when compounds are intended for cell-based or in vivo assays where passive diffusion and free fraction are critical parameters.

Physicochemical properties Drug-likeness LogP

Structural Precedence for Target Engagement: Pyridazinone PDE4 Inhibition as a Secondary Differentiation Axis

Pyridazinone derivatives bearing a 3-chlorobenzyl motif, such as 2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one, have been identified as PDE4 inhibitors, a target class relevant to inflammatory diseases . While the target compound contains a distinct acetamide linkage and an oxidized pyridazinone (6-oxo), the conservation of the 3-chlorobenzyl group suggests potential for PDE4 cross-reactivity. No quantitative PDE4 inhibition data exist for the target compound or its closest analogs, placing this as a secondary differentiation axis that requires confirmatory profiling. Procurement for inflammatory disease programs should consider that the target compound may exhibit a mixed kinase/phosphodiesterase profile, unlike pure kinase inhibitors such as sorafenib.

PDE4 Phosphodiesterase Inflammation

Prioritized Application Scenarios for N-(3-Chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide


VEGFR-2 Kinase Inhibitor Screening and Lead Optimization

The compound's conserved 6-oxo-3-phenylpyridazinyl core is a validated VEGFR-2 pharmacophore with demonstrated kinase IC50 values as low as 49.1 nM for related derivatives [1]. This compound is best utilized as a starting point for side-chain SAR exploration in VEGFR-2 inhibitor programs, where the 3-chlorobenzyl amide substituent represents an underexplored vector. Screening should include a head-to-head comparator such as sorafenib (IC50 = 81.8 nM kinase; 23.2 nM HUVEC) and, if available, compound 12c from the Rahman et al. series (IC50 = 11.5 nM HUVEC) [1].

Comparative Physicochemical and Permeability Profiling Against 3-Substituted Pyridazinone Analogs

With a calculated clogP of ~2.8 and MW of 353.8, the target compound occupies a balanced lipophilicity window favorable for cell permeability without excessive hydrophobicity [1]. Procurement for parallel artificial membrane permeability (PAMPA) or Caco-2 assays alongside 3-morpholinyl (clogP ~1.5, MW 390.9) and 3-(4-chlorophenyl) (clogP ~3.5, MW 388.3) analogs would quantify the contribution of the 3-phenyl group to membrane flux and guide formulation decisions [1].

Phenotypic Screening for Angiogenesis and Inflammation Dual-Pathway Modulators

The 3-chlorobenzyl motif is associated with PDE4 inhibition in related pyridazinone chemotypes [1], while the 6-oxo-3-phenylpyridazinyl core is linked to VEGFR-2 inhibition . This compound is therefore suited for phenotypic angiogenesis assays (e.g., HUVEC tube formation, aortic ring sprouting) and inflammation models (e.g., LPS-stimulated cytokine release) where dual-pathway modulation may yield synergistic effects not achievable with single-target probes. Procurement for these assays should include appropriate single-target controls.

Chemical Biology Tool for Deconvoluting Pyridazinone Polypharmacology

Given the pyridazinone scaffold's documented activity across VEGFR-2, PDE4, DAAO, and p38 MAP kinase targets [1], this compound can serve as a chemical probe to deconvolute target engagement in complex biological systems. Its specific substitution pattern (3-chlorobenzyl amide, 3-phenyl) distinguishes it from broader-spectrum pyridazinone tool compounds and may exhibit a narrower target profile. Procurement for chemoproteomics or kinome profiling studies is recommended when accompanied by a panel of structurally matched inactive controls.

Quote Request

Request a Quote for N-(3-chlorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.